molecular formula C15H15FN2O3 B13432960 1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

Cat. No.: B13432960
M. Wt: 290.29 g/mol
InChI Key: DWKCXPADFJVVMT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is structurally characterized by a quinoline core with various substituents that enhance its antimicrobial properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid involves several steps:

    Fluorination: The addition of a fluorine atom at the 6th position of the quinoline ring.

    Ethylamination: The attachment of an ethylamino group at the 7th position.

    Oxidation: The formation of the 4-oxo group.

Industrial production methods typically involve the use of solvents like ethanol or methanol and catalysts to facilitate these reactions under controlled temperatures and pressures .

Chemical Reactions Analysis

1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the 7th position, where the ethylamino group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific substituents that enhance its antibacterial activity. Similar compounds include:

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

These compounds share the quinoline core but differ in their substituents, which affect their spectrum of activity and pharmacokinetic properties .

Properties

Molecular Formula

C15H15FN2O3

Molecular Weight

290.29 g/mol

IUPAC Name

1-cyclopropyl-7-(ethylamino)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H15FN2O3/c1-2-17-12-6-13-9(5-11(12)16)14(19)10(15(20)21)7-18(13)8-3-4-8/h5-8,17H,2-4H2,1H3,(H,20,21)

InChI Key

DWKCXPADFJVVMT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F

Origin of Product

United States

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